molecular formula C15H17NO5 B13342365 Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate

Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate

Cat. No.: B13342365
M. Wt: 291.30 g/mol
InChI Key: ZGQWHFSUTWDNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C15H17NO5. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an oxazole ring, a hydroxyphenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate typically involves the reaction of 4-hydroxy-3-isopropoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .

Comparison with Similar Compounds

Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-3-propan-2-yloxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO5/c1-4-19-15(18)11-8-20-14(16-11)10-5-6-12(17)13(7-10)21-9(2)3/h5-9,17H,4H2,1-3H3

InChI Key

ZGQWHFSUTWDNKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.